molecular formula C24H34S2 B2909994 Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide CAS No. 68819-90-9

Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide

Cat. No.: B2909994
CAS No.: 68819-90-9
M. Wt: 386.66
InChI Key: MFNGAMRVCCZXCD-UHFFFAOYSA-N
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Description

Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide:

Biological Activity

Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its potential antioxidant properties and implications in redox biology. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is synthesized through the reaction of 4-tert-butyl-2,6-dimethylphenyl iodide with sulfur under specific conditions. This process can involve aryl chlorosulfonic acid and sulfoxide chloride to form aryl sulfonyl chloride, which is subsequently reduced to yield the disulfide compound. The resulting structure features two tert-butyl groups and two dimethyl groups attached to a phenyl ring, contributing to its chemical stability and reactivity.

The biological activity of this compound primarily stems from its ability to scavenge free radicals and inhibit oxidative processes. The compound's sulfur atoms can undergo redox reactions, cycling between different oxidation states. This property allows it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage associated with various diseases.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can reduce oxidative stress in biological systems by scavenging free radicals. This activity is crucial in preventing cellular damage linked to aging and chronic diseases.

Anticancer Potential

Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines by modulating redox-sensitive signaling pathways. For instance, in vitro studies suggest that the compound enhances the intracellular concentration of ROS, leading to mitochondrial dysfunction and subsequent cancer cell death .

Case Studies

  • Study on Antioxidant Activity :
    A study investigated the antioxidant effects of this compound using various assays such as DPPH radical scavenging and ABTS assays. Results demonstrated a strong capacity for free radical neutralization compared to standard antioxidants like ascorbic acid.
  • Anticancer Activity :
    In a cellular model involving MCF-7 breast cancer cells, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to increased ROS levels triggering apoptosis pathways .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundAntioxidant ActivityAnticancer ActivityNotes
This compoundHighModerateEffective ROS scavenger
Bis(4-tert-butyl-2,6-dimethylphenyl) diselenideModerateHighHigher reactivity due to selenium
Other diaryl disulfidesVariableLowLess effective than sulfur analogs

Properties

IUPAC Name

5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)disulfanyl]-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34S2/c1-15-11-19(23(5,6)7)12-16(2)21(15)25-26-22-17(3)13-20(14-18(22)4)24(8,9)10/h11-14H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNGAMRVCCZXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1SSC2=C(C=C(C=C2C)C(C)(C)C)C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A two liter, three-neck flask, was obtained. A condenser with a drying tube, a thermometer, and a dropping funnel were each attached to the flask. Zinc dust (<10 micron, 43.6 g, 0.667 mol) and anhydrous tetrahydrofuran (400 mL) were added to the flask. The mixture was stirred and cooled on an ice-water bath and 58.6 ml (0.534 mmol) of titanium tetrachloride added drop wise (˜45 min). During the entire addition of titanium tetrachloride, the temperature of the mixture was maintained below 25° C. Once the addition was complete, a solution of 2,6-dimethyl-4-tert-butylbenzenesulfonyl chloride (69.48 g, 0.267 mol) in 200 mL of anhydrous tetrahydrofuran was added drop wise (˜60 min). During the entire addition of the material, the temperature of the mixture was maintained below 20° C. At the conclusion of the 2,6-dimethyl-4-tert-butylbenzenesulfonyl chloride addition, the ice-water bath was removed, the mixture was allowed to stir an additional 30 min. The mixture was then heated on an oil bath at 60° C. for 4 hours. The mixture was then cooled to room temperature and 800 mL of 1N hydrochloric acid and 300 mL of ice water added. The resultant pale yellow precipitates were collected by filtration and washed with water (300 mL×3). The precipitate was then dried under vacuum and the precipitates recrystallized from hexanes, giving 33.1 g bis(2,6-dimethyl-4-tert-butylphenyl)disulfide (see Formula III, Table 3). The yield of the reaction was 70% and the material had the following spectral data: 1H NMR (CDCl3) δ 7.04 (s, 4H, aromatic protons (Ar—H)), 2.23 (s, 12H, CH3), 1.30 (s, 18H, C(CH3)3).
Quantity
69.48 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
43.6 g
Type
catalyst
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
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58.6 mL
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catalyst
Reaction Step Four
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0 (± 1) mol
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catalyst
Reaction Step Five

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